molecular formula C11H10N8OS2 B2461859 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448131-01-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2461859
CAS RN: 1448131-01-8
M. Wt: 334.38
InChI Key: PVEHKLMXQJOIGI-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C11H10N8OS2 and its molecular weight is 334.38. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

N-substituted derivatives including 1,3,4-thiadiazole and 1,2,4-triazole have shown promising antitubercular activity. Modifications of the isoniazid structure with such derivatives exhibit significant efficacy against strains of M. tuberculosis and non-tuberculous mycobacteria, suggesting the potential of similar structures like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide in tuberculosis treatment (Asif, 2014).

Applications in Organic Synthesis and Catalysis

Derivatives similar to the compound have been used as intermediates in organic synthesis and catalysis. Heterocyclic N-oxide derivatives, for instance, play a significant role in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis (Li et al., 2019). This highlights the compound's potential in chemical synthesis and drug development.

Biological and Medicinal Applications

Pyrimidine and related derivatives have extensive biological and medicinal applications. They have been utilized as exquisite sensing materials and are recognized for their capacity to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes and in various medicinal applications (Jindal & Kaur, 2021). Given the structural similarities, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide could exhibit similar properties.

Potential Anesthetic and Anti-inflammatory Agents

Heterocyclic systems with triazole and thiadiazole fragments, akin to the compound , have been highlighted as sources of promising analgesic and/or anti-inflammatory agents. Their significant activity and low toxicity make them viable candidates for drug development (Koval et al., 2022).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8OS2/c1-2-21-11-18-17-10(22-11)14-9(20)7-3-4-8(16-15-7)19-6-12-5-13-19/h3-6H,2H2,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHKLMXQJOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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